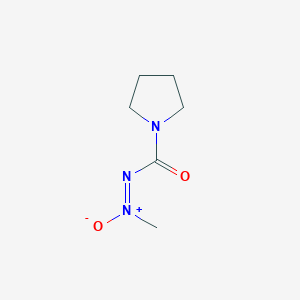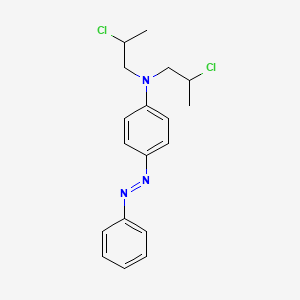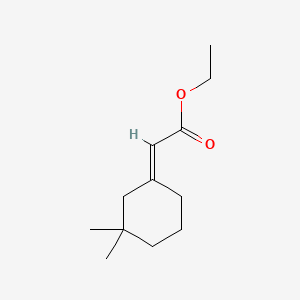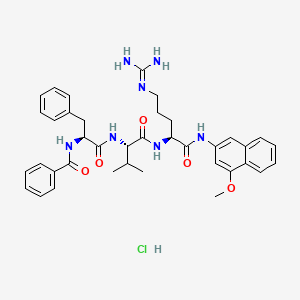
Bz-phe-val-arg-4m-beta-na hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bz-phe-val-arg-4m-beta-na hcl involves the stepwise assembly of the peptide chain using standard peptide synthesis techniques. The process typically includes:
Protection of Amino Groups: Protecting groups are used to prevent unwanted reactions at the amino groups.
Coupling Reactions: The amino acids are sequentially coupled using reagents like carbodiimides.
Deprotection: The protecting groups are removed to yield the final peptide.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is typically lyophilized to obtain a stable powder form .
化学反応の分析
Types of Reactions
Bz-phe-val-arg-4m-beta-na hcl undergoes several types of chemical reactions:
Hydrolysis: Enzymatic hydrolysis by proteases like thrombin and trypsin.
Oxidation and Reduction: These reactions can modify the peptide’s side chains.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.
Common Reagents and Conditions
Hydrolysis: Enzymes such as thrombin and trypsin in buffered aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT).
Major Products
Hydrolysis: Produces smaller peptide fragments.
Oxidation and Reduction: Leads to modified peptides with altered functional groups
科学的研究の応用
Bz-phe-val-arg-4m-beta-na hcl is widely used in scientific research for various applications:
Biochemistry: As a substrate to study enzyme kinetics and specificity.
Medicine: In assays to measure the activity of blood coagulation factors.
Pharmacology: To screen for inhibitors of proteolytic enzymes.
Industry: In quality control processes for enzyme production
作用機序
The compound acts as a substrate for proteolytic enzymes. When these enzymes cleave the peptide bond in Bz-phe-val-arg-4m-beta-na hcl, a chromogenic or fluorogenic product is released. This allows for the quantification of enzyme activity through spectrophotometric or fluorometric methods .
類似化合物との比較
Similar Compounds
Bz-phe-val-arg-pNA: Another peptide substrate used for similar enzymatic assays.
Bz-phe-val-arg-AMC: A fluorogenic substrate used in enzyme activity studies.
Uniqueness
Bz-phe-val-arg-4m-beta-na hcl is unique due to its specific structure, which makes it a suitable substrate for a wide range of proteolytic enzymes. Its chromogenic properties allow for easy detection and quantification of enzyme activity .
特性
分子式 |
C38H46ClN7O5 |
|---|---|
分子量 |
716.3 g/mol |
IUPAC名 |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C38H45N7O5.ClH/c1-24(2)33(45-36(48)31(21-25-13-6-4-7-14-25)44-34(46)26-15-8-5-9-16-26)37(49)43-30(19-12-20-41-38(39)40)35(47)42-28-22-27-17-10-11-18-29(27)32(23-28)50-3;/h4-11,13-18,22-24,30-31,33H,12,19-21H2,1-3H3,(H,42,47)(H,43,49)(H,44,46)(H,45,48)(H4,39,40,41);1H/t30-,31-,33-;/m0./s1 |
InChIキー |
ODZDNRFJAYKHPM-OOCNVMHUSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
正規SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-](/img/structure/B13818211.png)
![3-[[5-Bromo-3-[[2-fluoro-6-[[(4-methoxyphenyl)methyl]amino]-4-pyridinyl]methyl]-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methyl-benzonit](/img/structure/B13818217.png)
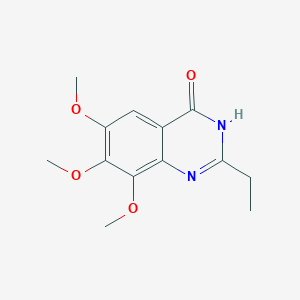
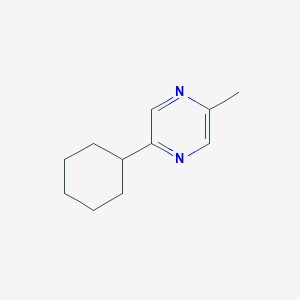
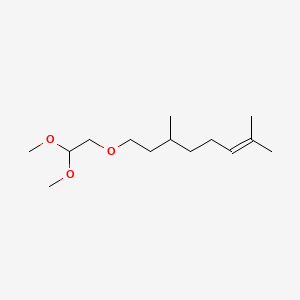
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)
![[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate](/img/structure/B13818251.png)
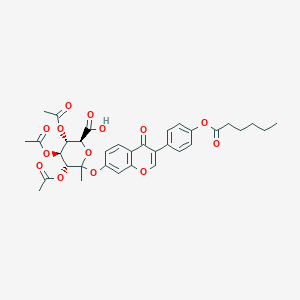
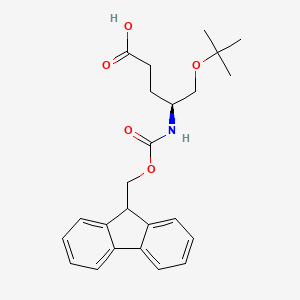
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)
